2,2-Dimethylhex-4-yn-1-amine hydrochloride
Overview
Description
2,2-Dimethylhex-4-yn-1-amine hydrochloride is a chemical compound with the CAS Number: 2098058-68-3 . It has a molecular weight of 147.65 and its IUPAC name is 2,2-dimethylpent-4-yn-1-amine hydrochloride . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N.ClH/c1-4-5-7(2,3)6-8;/h1H,5-6,8H2,2-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .
Scientific Research Applications
Novel Ligand Synthesis
Research into novel ligand synthesis, such as the development of chiral palladacycles, highlights the role of specific amine compounds in catalyzing asymmetric reactions. For example, a novel amine ligand was synthesized and used to promote asymmetric hydrophosphination reactions, demonstrating the utility of amine derivatives in enhancing the selectivity of chemical synthesis processes (Yap et al., 2014).
Environmental Toxicology
Studies on the dissipation of herbicides in soil, such as the research on 2,4-D dimethylamine salt, provide insight into the environmental behavior and fate of chemical compounds. These studies are crucial for understanding the ecological impact of chemical usage and for developing guidelines for their safe application (Wilson et al., 1997).
Bioconjugation Techniques
The exploration of amide formation mechanisms for bioconjugation in aqueous media using carbodiimide highlights the importance of understanding chemical reactions for biological applications. This research is vital for the development of bioconjugates for medical and pharmaceutical uses (Nakajima & Ikada, 1995).
Safety and Hazards
While specific safety data for 2,2-Dimethylhex-4-yn-1-amine hydrochloride is not available, it’s important to handle all chemical compounds with care. Safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always use appropriate personal protective equipment and handle chemicals in a well-ventilated area.
Properties
IUPAC Name |
2,2-dimethylhex-4-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-4-5-6-8(2,3)7-9;/h6-7,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNAREJORSEWIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)(C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.